molecular formula C11H16ClNO2 B12349733 d,l-MDMA-D5.HCl

d,l-MDMA-D5.HCl

Cat. No.: B12349733
M. Wt: 234.73 g/mol
InChI Key: LUWHVONVCYWRMZ-RAPVJAAQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d,l-MDMA-D5.HCl involves the incorporation of deuterium atoms into the MDMA molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated safrole with deuterated methylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the final product’s purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: d,l-MDMA-D5.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

d,l-MDMA-D5.HCl, like MDMA, exerts its effects by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation . The elevated levels of neurotransmitters result in the characteristic euphoric and empathogenic effects of MDMA .

Comparison with Similar Compounds

    3,4-Methylenedioxyamphetamine (MDA): Similar structure but lacks the N-methyl group.

    3,4-Methylenedioxy-N-ethylamphetamine (MDEA): Similar structure with an ethyl group instead of a methyl group.

    4-Hydroxy-3-methoxyamphetamine (HMA): A metabolite of MDMA with a hydroxyl group.

Uniqueness: d,l-MDMA-D5.HCl is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it an invaluable tool in forensic and clinical research, allowing for accurate quantification and analysis of MDMA and its metabolites .

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

234.73 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1,2-dideuterio-N-(trideuteriomethyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-8(12-2)5-9-3-4-10-11(6-9)14-7-13-10;/h3-4,6,8,12H,5,7H2,1-2H3;1H/i2D3,5D,8D;

InChI Key

LUWHVONVCYWRMZ-RAPVJAAQSA-N

Isomeric SMILES

[2H]C(C1=CC2=C(C=C1)OCO2)C([2H])(C)NC([2H])([2H])[2H].Cl

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NC.Cl

Origin of Product

United States

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